molecular formula C15H23Cl2NO2 B4170119 1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride

1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride

Cat. No. B4170119
M. Wt: 320.3 g/mol
InChI Key: PDLVVXLCFOUSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.

Mechanism of Action

1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551 selectively binds to β2-adrenergic receptors and inhibits their activation by endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in cAMP production and downstream signaling pathways that are activated by β2-adrenergic receptor signaling. The specific mechanism of action of 1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551 has been well-studied and is widely accepted in the scientific community.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551 are well-documented in the literature. In vitro studies have shown that 1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551 can inhibit β2-adrenergic receptor-mediated cAMP production, protein kinase A activation, and downstream signaling pathways. In vivo studies have shown that 1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551 can block β2-adrenergic receptor-mediated bronchodilation, vasodilation, and glycogenolysis.

Advantages and Limitations for Lab Experiments

1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551 has several advantages and limitations for lab experiments. Its selectivity for β2-adrenergic receptors allows for the specific study of β2-adrenergic receptor signaling without interference from other signaling pathways. However, its selectivity can also be a limitation, as β2-adrenergic receptors are often co-expressed with other receptors that may have overlapping functions. Additionally, the use of 1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551 may not accurately reflect the physiological effects of endogenous agonists, as it completely blocks β2-adrenergic receptor signaling rather than modulating it.

Future Directions

There are several future directions for the study of 1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551. One area of research could focus on the development of more selective β2-adrenergic receptor antagonists that can modulate β2-adrenergic receptor signaling rather than completely blocking it. Another area of research could focus on the use of 1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551 in combination with other drugs to study the effects of β2-adrenergic receptor signaling in various disease states. Finally, the development of new techniques and technologies could allow for more precise and accurate measurement of β2-adrenergic receptor signaling in vivo.
Conclusion
1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been well-studied and documented in the literature. The use of 1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551 has allowed for a better understanding of the complex signaling pathways involved in β2-adrenergic receptor signaling and has provided insights into the development of new drugs for the treatment of various diseases.

Scientific Research Applications

1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride 118,551 is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It is often used as a tool to selectively block β2-adrenergic receptor signaling in vitro and in vivo. This allows researchers to study the specific effects of β2-adrenergic receptor signaling on various physiological processes.

properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2.ClH/c1-11-8-12(16)6-7-15(11)19-10-14(18)9-17-13-4-2-3-5-13;/h6-8,13-14,17-18H,2-5,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLVVXLCFOUSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CNC2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.